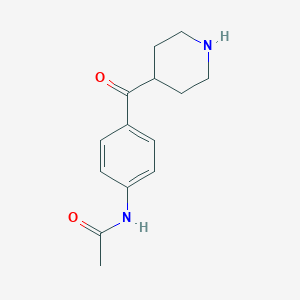

N-(4-(Piperidine-4-carbonyl)phenyl)acetamide

Overview

Description

N-(4-(Piperidine-4-carbonyl)phenyl)acetamide is a chemical compound with the molecular formula C14H18N2O2 and a molecular weight of 246.31 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Piperidine-4-carbonyl)phenyl)acetamide typically involves the reaction of piperidine derivatives with acylating agents. One common method includes the acylation of 4-piperidone with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Piperidine-4-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted amides or thioamides.

Scientific Research Applications

N-(4-(Piperidine-4-carbonyl)phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(Piperidine-4-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways . Additionally, it may interact with cellular receptors, influencing signal transduction and cellular responses .

Comparison with Similar Compounds

Similar Compounds

N-(4-(Piperidine-4-carbonyl)phenyl)acetamide: Known for its unique piperidine ring structure and versatile applications.

N-(4-(Piperidine-4-carbonyl)phenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

N-(4-(Piperidine-4-carbonyl)phenyl)butyramide: Contains a butyramide group, offering different chemical properties and reactivity.

Uniqueness

This compound stands out due to its specific acetamide group, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Biological Activity

N-(4-(Piperidine-4-carbonyl)phenyl)acetamide, also known as N-[4-(1-piperidinyl)phenyl]acetamide, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring attached to a phenyl group, which is further connected to an acetamide moiety. The molecular formula is C_{13}H_{16}N_{2}O, with a molecular weight of approximately 218.3 g/mol. The presence of nitrogen-containing heterocycles and functional groups in its structure suggests potential for various interactions in biological systems, particularly through hydrogen bonding and enzyme inhibition mechanisms.

Pharmacological Activity

Research indicates that this compound exhibits several notable biological activities:

- Anticonvulsant Activity : Similar compounds have been studied for their anticonvulsant properties. For instance, derivatives of piperazine and piperidine have shown significant protective effects in models of epilepsy, particularly in the maximal electroshock (MES) test. Compounds with similar structures have demonstrated varying degrees of efficacy, suggesting that this compound may also exhibit anticonvulsant activity .

- Monoamine Oxidase Inhibition : Compounds containing piperidine rings have been linked to monoamine oxidase (MAO) inhibition. Piperidine derivatives have shown varying inhibitory effects on MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters. The inhibition of these enzymes can lead to increased levels of serotonin and dopamine, making such compounds potential candidates for antidepressant therapies .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : The initial step often involves the cyclization of appropriate precursors to form the piperidine ring.

- Acetamide Formation : The piperidine derivative is then reacted with an acetic acid derivative to introduce the acetamide functional group.

- Purification : The final compound is purified through recrystallization or chromatography techniques to ensure high purity for biological testing.

Anticonvulsant Studies

A study involving various N-phenyl-2-(piperazin-1-yl)acetamide derivatives demonstrated significant anticonvulsant activity in animal models. Compounds were evaluated based on their ability to protect against seizures induced by electrical stimulation. Notably, some derivatives showed protection at doses of 100 mg/kg and 300 mg/kg at different time intervals post-administration, suggesting a delayed onset but prolonged duration of action .

Structure-Activity Relationship (SAR)

The SAR analysis indicated that modifications in the piperidine structure significantly affect biological activity. For example:

- Lipophilicity : More lipophilic compounds displayed delayed but sustained anticonvulsant effects due to their affinity for peripheral tissues.

- Substituent Variations : The introduction of halogen atoms or trifluoromethyl groups has been shown to enhance metabolic stability and biological efficacy .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide | C_{13}H_{16}N_{2}O_2S | Contains a sulfonamide group, enhancing solubility and potential biological activity |

| 2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide | C_{13}H_{16}BrN_{2}O | Incorporates a bromine atom, affecting reactivity and interaction with biological targets |

| N-[4-(piperidine-4-carbonyl)phenyl]acetamide | C_{13}H_{16}N_{2}O | Features a carbonyl group at the 4-position of the piperidine, influencing its chemical behavior |

Properties

IUPAC Name |

N-[4-(piperidine-4-carbonyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10(17)16-13-4-2-11(3-5-13)14(18)12-6-8-15-9-7-12/h2-5,12,15H,6-9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEYCMVEUNZRIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576756 | |

| Record name | N-[4-(Piperidine-4-carbonyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124035-23-0 | |

| Record name | N-[4-(Piperidine-4-carbonyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(Piperidin-4-ylcarbonyl)acetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.